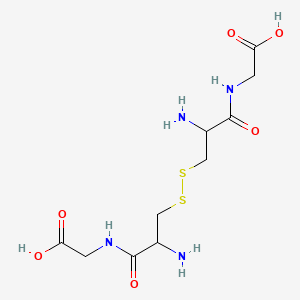![molecular formula C11H7FN2S B1330663 2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile CAS No. 342405-40-7](/img/structure/B1330663.png)
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile
Übersicht
Beschreibung
The compound "2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile" is a fluorinated thiazole derivative. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen within a five-membered ring structure. The presence of the fluorophenyl group suggests that this compound could exhibit interesting electronic properties due to the electron-withdrawing nature of the fluorine atom. Such compounds are often studied for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs), and for their biological activities.
Synthesis Analysis
The synthesis of related thiazole acetonitrile derivatives has been reported in the literature. For instance, the synthesis of (2-phenyl-4H-benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile derivatives involves ring transformation reactions starting from 4-(methylthio)-2-oxo-6-aryl-2H-pyran-3-carbonitriles, yielding moderate to good product yields . Similarly, the electrochemical partial fluorination of (4-arylthiazol-2-yl)acetonitriles has been used to produce fluorinated thiazole derivatives, which could be related to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is often analyzed using computational methods such as density functional theory (DFT). For example, the ground and excited state properties of 2-(1H-indol-3-yl)acetonitrile based fluorophores were studied using DFT and time-dependent DFT (TDDFT), revealing insights into their geometric and electronic structures . Such studies are crucial for understanding the behavior of these molecules in various states and can be applied to the analysis of "2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile".
Chemical Reactions Analysis
Thiazole acetonitriles exhibit reactivity towards various electrophilic reagents. For instance, azolylacetonitriles have been shown to react with acetone and malononitrile derivatives in the presence of sulfur to yield thiophene derivatives . This reactivity could be explored for the compound to synthesize new materials or to modify its properties for specific applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The fluorophores based on 2-(1H-indol-3-yl)acetonitrile exhibit high fluorescence quantum yield and good thermal stability, making them suitable for OLED applications . The glycosidase inhibitory activity of benzopyrimido thiazolyliden acetonitrile derivatives has been tested, showing significant activity, which suggests potential biological applications for similar compounds . Additionally, the solvatochromic and photophysical properties of benzo thiazolo pyrimidinylidene acetonitrile derivatives have been studied, indicating solvent-dependent spectral properties . These findings could be relevant to the analysis of the physical and chemical properties of "2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile".
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Compounds derived from 4-Fluorobenzaldehyde, including those involving 2-(4-fluorophenyl)thiazolidin-4-one, have shown promising antioxidant activity. The synthesis process involved reactions with chloroacetonitrile and acrylonitrile, leading to the formation of various compounds that exhibited significant antioxidant properties (El Nezhawy et al., 2009).
Electrochemical Partial Fluorination
Electrochemical partial fluorination of (4-arylthiazol-2-yl)acetonitriles, including the compound , has been conducted to produce (4-aryl-5-fluoro-5H-thiazol-2-ylidene)acetonitriles and related compounds. The stability of the fluorinated products was compared using AMI calculations, highlighting the chemical transformations and stability of these compounds under electrochemical conditions (Riyadh & Fuchigami, 2003).
Structural and Vibrational Analysis
The structural and conformational properties of 1-(4-Fluorobenzoyl)-3-(isomeric fluorophenyl)thioureas, which are related to the compound , were thoroughly analyzed. Techniques such as X-ray diffraction, vibrational spectra, and theoretical calculation methods were used to understand the conformational stability and intermolecular interactions within these compounds (Saeed et al., 2011).
Glycosidase Inhibitory Activity
Novel derivatives of (2-phenyl-4H-benzopyrimedo[2,1-b][1,3]thiazol-4-yliden)acetonitrile have shown significant glycosidase inhibitory activities. These compounds were tested against pancreatic, intestinal, and liver enzymes responsible for hyperglycemia in type II diabetes, revealing their potential in medicinal chemistry and drug design (Patil et al., 2012).
Eigenschaften
IUPAC Name |
2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2S/c12-9-3-1-8(2-4-9)10-7-15-11(14-10)5-6-13/h1-4,7H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZAVIOLUOHTQTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)CC#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343832 | |
| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
CAS RN |
342405-40-7 | |
| Record name | 4-(4-Fluorophenyl)-2-thiazoleacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343832 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Thioxo-3-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-4-one](/img/structure/B1330580.png)





![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![6-Chloroimidazo[2,1-b][1,3]thiazole-5-carbonitrile](/img/structure/B1330599.png)


